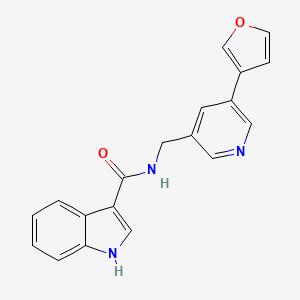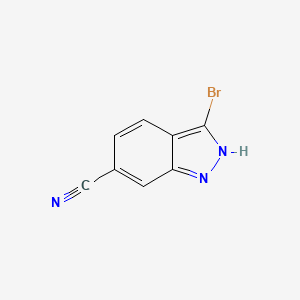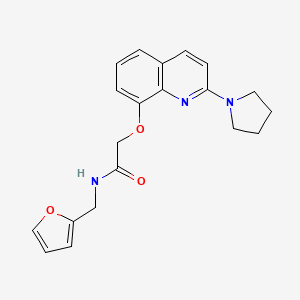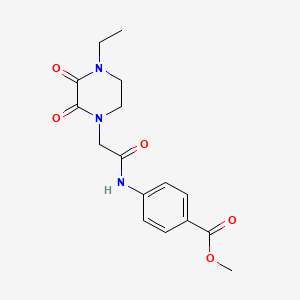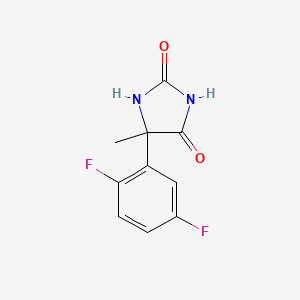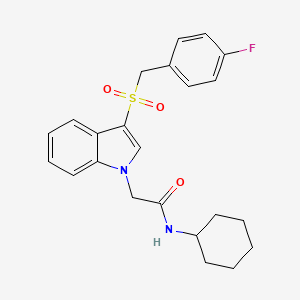
N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide, also known as Compound A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of indole-based molecules, which have been studied extensively for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. Specifically, N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A has also been shown to have other biochemical and physiological effects. For example, in a study conducted by Shao et al. (2019), N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A was shown to inhibit the growth of cancer cells in a mouse model of lung cancer. This suggests that N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A may have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, its anti-inflammatory and anti-cancer properties make it a useful tool for studying these conditions. However, one limitation of using N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A. One area of interest is its potential use as a treatment for inflammatory bowel disease (IBD). In a study conducted by Zhang et al. (2019), N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A was shown to reduce inflammation and improve symptoms in a mouse model of IBD. This suggests that N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A may have potential as a therapy for this condition.
Another area of interest is the development of more potent and selective inhibitors of PDE4. While N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A has shown promise as a PDE4 inhibitor, it is not highly selective and can inhibit other enzymes as well. Developing more selective inhibitors could lead to more effective therapies for inflammatory conditions.
Conclusion:
In conclusion, N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide, or N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A, is a chemical compound that has shown promise as a potential therapy for inflammatory conditions and cancer. Its exact mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of PDE4. While there are some limitations to using N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A in lab experiments, its potential therapeutic properties make it a valuable tool for studying these conditions. Future research on N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A could lead to the development of more effective therapies for a range of diseases.
Synthesis Methods
The synthesis of N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A involves several steps, including the reaction of 4-fluorobenzaldehyde with cyclohexylamine to form an imine intermediate. This intermediate is then reacted with indole-3-acetic acid to yield N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A. The overall synthesis process is relatively straightforward and can be carried out using standard laboratory techniques.
Scientific Research Applications
N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A has been the subject of several scientific studies due to its potential therapeutic applications. One of the primary areas of interest is its anti-inflammatory properties. In a study conducted by Zhang et al. (2018), N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A was shown to inhibit the production of pro-inflammatory cytokines in a mouse model of acute lung injury. This suggests that N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide A may have potential as a treatment for inflammatory conditions.
properties
IUPAC Name |
N-cyclohexyl-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c24-18-12-10-17(11-13-18)16-30(28,29)22-14-26(21-9-5-4-8-20(21)22)15-23(27)25-19-6-2-1-3-7-19/h4-5,8-14,19H,1-3,6-7,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNYAVKBDZECES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Sulfamoylamino)phenyl]boronic acid](/img/structure/B2803431.png)

![3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2803433.png)
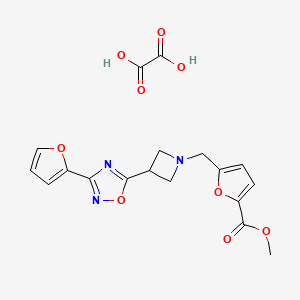
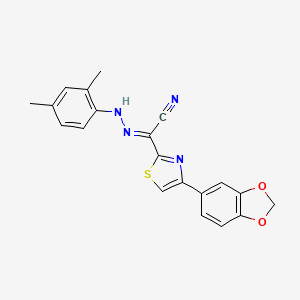
![2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2803442.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea](/img/structure/B2803444.png)
